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molecular formula C9H10N2O3 B181105 4-Acetamido-2-methylnitrobenzene CAS No. 51366-39-3

4-Acetamido-2-methylnitrobenzene

Cat. No. B181105
M. Wt: 194.19 g/mol
InChI Key: HTOMFNRBNSBPIU-UHFFFAOYSA-N
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Patent
US07645760B2

Procedure details

4-Acetamido-2-methylnitrobenzene (4.5 g; 23.2 mmol) glycerol (9 g; 100 mmol), H2SO4 conc (6.75 g) and As2O5.5H2O (3.6 g; 46.4 mmol) were heated at 130° C. for 20 h. The reaction mixture was poured on water, adjusted to pH 7-8 by adding NH3conc. and extracted with EtOAc three times. The combined organic phases were dried over Na2SO4, evaporated and purified via chromatography (SiO2; TBME/hexanes 70/30) to yield the title compound (1.5 g; 34%). The isomeric 5-methyl-6-nitroquinoline was eluted from the column after the title compound (850 mg; 19%).
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
6.75 g
Type
reactant
Reaction Step One
[Compound]
Name
As2O5.5H2O
Quantity
3.6 g
Type
reactant
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-:13])=[O:12])=[C:7]([CH3:14])[CH:6]=1)(=O)[CH3:2].O[CH2:16]C(CO)O.OS(O)(=O)=O>>[CH3:14][C:7]1[CH:6]=[C:5]2[C:10]([CH:16]=[CH:2][CH:1]=[N:4]2)=[CH:9][C:8]=1[N+:11]([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C
Name
Quantity
9 g
Type
reactant
Smiles
OCC(O)CO
Name
Quantity
6.75 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
As2O5.5H2O
Quantity
3.6 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured on water
ADDITION
Type
ADDITION
Details
by adding NH3conc
EXTRACTION
Type
EXTRACTION
Details
and extracted with EtOAc three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
purified via chromatography (SiO2; TBME/hexanes 70/30)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=C2C=CC=NC2=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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